[3-(1,3-Oxazol-5-yl)phenyl]boronic acid
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Overview
Description
[3-(1,3-Oxazol-5-yl)phenyl]boronic acid is an organic compound with the molecular formula C9H8BNO3 and a molecular weight of 188.98 g/mol . This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an oxazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of various organic compounds .
Mechanism of Action
Target of Action
The primary target of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves its interaction with the SM coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of complex organic compounds, which can be used in various applications, including the development of pharmaceuticals and materials .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the SM coupling reaction requires a metal catalyst, typically palladium . The stability and efficacy of this compound can also be affected by these factors .
Biochemical Analysis
Biochemical Properties
[3-(1,3-Oxazol-5-yl)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the formation of reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors . The compound’s ability to form stable complexes with biomolecules is attributed to the boronic acid group’s affinity for hydroxyl groups, which are commonly found in biological systems.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, this compound has been shown to alter gene expression profiles by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of proteasomes, which are responsible for degrading unneeded or damaged proteins . By binding to the active sites of proteasomes, the compound prevents the breakdown of proteins, leading to an accumulation of these molecules within the cell. This inhibition can trigger various cellular responses, including apoptosis and cell cycle arrest. Additionally, this compound can interact with other enzymes, either inhibiting or activating their activity, depending on the specific context.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy in biochemical assays. In in vitro and in vivo studies, the temporal effects of this compound have been observed to vary, with some studies reporting sustained activity over extended periods, while others note a decline in activity due to degradation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit minimal toxicity and adverse effects . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, facilitated by transporter proteins such as ABC transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its affinity for specific biomolecules, which can affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization signals ensure that this compound exerts its effects in the appropriate cellular context. For example, its localization to the nucleus can facilitate interactions with transcription factors, while its presence in the mitochondria can influence cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid typically involves the reaction of 3-bromo-1,3-oxazole with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium(0) complexes, often with a phosphine ligand, in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: These methods often involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing robust purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions are less common but can lead to the formation of boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Substitution: Palladium catalysts with phosphine ligands, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry: [3-(1,3-Oxazol-5-yl)phenyl]boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This makes it a valuable building block in the synthesis of complex organic molecules .
Biology and Medicine: Boronic acids, including this compound, have been explored for their potential in medicinal chemistry. They can act as enzyme inhibitors, particularly for proteases and kinases, making them candidates for drug development .
Industry: In the industrial sector, boronic acids are used in the development of sensors and materials. Their ability to form reversible covalent bonds with diols makes them useful in the design of glucose sensors and other diagnostic tools .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the oxazole ring, making it less versatile in certain synthetic applications.
[4-(1,3-Oxazol-5-yl)phenyl]boronic acid: Similar structure but with the oxazole ring in a different position, potentially affecting its reactivity and binding properties.
Uniqueness: The presence of the oxazole ring in [3-(1,3-Oxazol-5-yl)phenyl]boronic acid provides additional sites for interaction and reactivity, enhancing its utility in both synthetic and biological applications.
Properties
IUPAC Name |
[3-(1,3-oxazol-5-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFRWUFTUVHYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CN=CO2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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